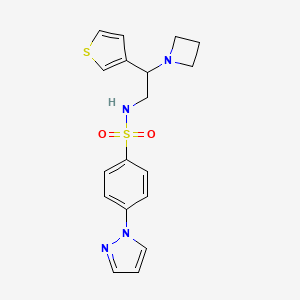

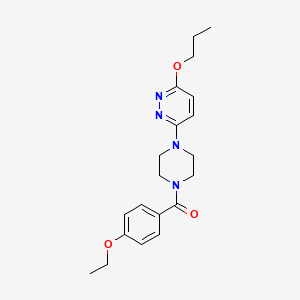

![molecular formula C16H17F3N4O2S B2474611 (E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide CAS No. 2035007-37-3](/img/structure/B2474611.png)

(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of triazoles often involves the use of click chemistry, specifically the azide-alkyne Huisgen cycloaddition . This reaction is highly reliable and selective, producing 1,2,3-triazoles from the reaction of azides and alkynes .Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . This structure allows them to form hydrogen bonds and interact with various biological targets .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and can be used as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. They have the ability to form hydrogen bonds, which can influence their physical and chemical properties .Scientific Research Applications

Herbicidal Activity

Research has demonstrated the efficacy of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds in providing excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds, synthesized through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compounds with an aryl amine, present a promising avenue for agricultural applications aiming at weed control with minimized environmental impact (Moran, 2003).

Antimicrobial Properties

A series of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and evaluated for their antibacterial and antifungal activities. These studies highlighted the compounds' effectiveness against various Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi, showcasing their potential as antimicrobial agents (Hassan, 2013).

Synthetic Methodologies

Advancements in synthetic methodologies have been made with the introduction of efficient reactions for the synthesis of triazolo[1,5-a]pyridines and related scaffolds. This includes metal-free strategies for oxidative N-N bond formation, offering streamlined pathways to synthesize biologically important heterocycles with high yields and short reaction times (Zheng et al., 2014).

Anticancer Mechanisms

The exploration of triazolopyrimidines as anticancer agents uncovered a unique mechanism of tubulin inhibition, distinct from that of paclitaxel. These compounds not only inhibit tumor growth in various models but also overcome resistance attributed to multidrug resistance transporter proteins, making them valuable in cancer treatment strategies (Zhang et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-2-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S/c17-16(18,19)13-6-7-14-21-22-15(23(14)11-13)10-20-26(24,25)9-8-12-4-2-1-3-5-12/h1-5,8-9,13,20H,6-7,10-11H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAOKBWQPSUNII-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

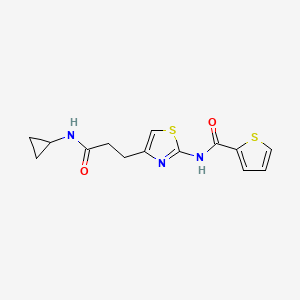

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)

![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)

![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)

![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B2474541.png)

![2-(benzylthio)-N-(3,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2474544.png)

![1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2474546.png)

![1,1-Dimethylethyl {2-[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]ethyl}carbamate](/img/structure/B2474548.png)